3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Overview
Description
The compound “3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups including a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group. These groups are likely to confer specific chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzoyl group, for example, is known to undergo reactions such as nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorine atom could affect its polarity and solubility .Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone and indole derivatives, have been found to have antimicrobial activity . They have been shown to interact with key functional proteins in bacterial cell division .
Biochemical Pathways
Similar compounds have been shown to affect bacterial cell division .
Result of Action
Similar compounds have been shown to have antimicrobial effects .
Properties
IUPAC Name |
3-benzoyl-1-[(2-fluorophenyl)methyl]quinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-20-12-6-4-10-17(20)14-25-15-19(22(26)16-8-2-1-3-9-16)23(27)18-11-5-7-13-21(18)25/h1-13,15H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRPGRRZLKCFCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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